N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-8-20(16(2)13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-6-4-18(24)5-7-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXZIZBUHZXNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
The molecular structure of this compound includes a thiazole ring, a piperidine moiety, and a sulfonamide group. Its IUPAC name is N-[4-(2,4-dimethyl-1,3-thiazol-2-yl)]-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. The compound's structural formula can be represented as follows:
Antiviral Activity
Research indicates that compounds with thiazole and sulfonamide functionalities exhibit antiviral properties. For instance, studies have shown that thiazole derivatives can inhibit viral replication by interfering with viral enzymes and host cell interactions. In particular, the compound has demonstrated activity against various viruses in vitro, suggesting its potential as an antiviral agent .
Antitumor Activity
The compound has also been investigated for its antitumor effects. Thiazole-containing compounds are known for their cytotoxic properties against cancer cell lines. In one study, derivatives similar to this compound exhibited IC50 values indicating significant antiproliferative effects on several cancer cell lines, including breast and prostate cancers . The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl ring and the presence of electron-donating groups enhance cytotoxicity .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes crucial for viral replication or tumor growth.
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with Protein Targets : Molecular docking studies indicate that the compound may bind to specific protein targets involved in cell signaling pathways related to cancer progression .
Study 1: Antiviral Efficacy
A study conducted on a series of thiazole derivatives showed that modifications similar to those found in this compound resulted in enhanced antiviral activity against HIV and other viruses. The most potent derivatives exhibited EC50 values lower than 100 nM .
Study 2: Antitumor Activity
In vitro testing of related compounds revealed significant cytotoxicity against A431 (epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to 3.00 µg/mL, demonstrating their potential as effective antitumor agents .
Data Table: Biological Activities
| Activity Type | Model System | Observed Effect | IC50/EC50 Value |
|---|---|---|---|
| Antiviral | HIV-infected MT-4 cells | Viral replication inhibition | <100 nM |
| Antitumor | A431 Cell Line | Cytotoxicity | 1.61 µg/mL |
| Antitumor | MCF7 Cell Line | Cytotoxicity | 3.00 µg/mL |
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. Studies have demonstrated that derivatives similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide show significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| Compound C | Candida albicans | 40 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific caspase pathways.
Case Study: Anticancer Activity
In a study involving the evaluation of several thiazole derivatives, it was found that modifications to the piperidine structure enhanced cytotoxic effects against human lung cancer cell lines (A549). The introduction of fluorine in the phenyl ring was correlated with improved potency.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. The thiazole and sulfonamide groups are known to interact with inflammatory pathways, potentially reducing inflammation markers in vitro.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antibacterial | Various bacteria | Significant inhibition |
| Antifungal | Candida species | Moderate inhibition |
| Cytotoxicity | A549 (human lung cancer) | IC50 = 55 µg/mL |
| Anti-inflammatory | Macrophage cell lines | Reduced TNF-alpha levels |
Synthesis and Mechanism of Action
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperidine-4-carboxamide derivatives, differing primarily in sulfonyl and aryl substituents. Key analogues include:
Key Observations :
Physicochemical Properties
- Melting Points: Analogues with polar sulfonyl groups (e.g., 4-fluorophenyl) typically exhibit higher melting points than nonpolar variants. For example, compounds with sulfamoyl groups in showed melting points up to 230°C .
- Solubility : The 4-fluorophenyl group may enhance aqueous solubility compared to lipophilic substituents like 2,4-dimethylphenyl, as fluorine’s electronegativity promotes dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
